4-(Hydroxymethyl)pyridin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives has been studied extensively. For instance, a representative library of 2-(pyridin-2-yl)pyrimidine derivatives was prepared starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid11. These compounds were evaluated for their anti-fibrotic activities in vitro1.Molecular Structure Analysis
The molecular structure of a compound is crucial in determining its properties and reactivity. While specific information on the structure of “4-(Hydroxymethyl)pyridin-2(1H)-one” was not found, related compounds such as 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and studied1.Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For example, catalytic protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. No specific information was found for “4-(Hydroxymethyl)pyridin-2(1H)-one”. However, related compounds such as 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and their properties can be studied1.Scientific Research Applications
Ruthenium (ii)-catalyzed C–H activation/C–N bond formation
- Application Summary: This compound is used in the synthesis of annulated pyridin-2(1H)-ones via the ruthenium-catalyzed ortho C–H bond activation .
- Methods of Application: The reaction proceeds via in situ generation of iminophosphoranes as directing group-coordination of Ru with N-atom-ortho cyclometallation-insertion of an alkyne into the Ru–C bond-protonation-reductive elimination in a domino sequence .
- Results or Outcomes: The role and stability of in situ generated iminophosphorane and ruling out the possibility for the benzamide involvement was established using 1H and 31P NMR experiments .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Design, Synthesis and Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives
- Application Summary: This compound is used in the design of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . These derivatives have shown potential in cancer therapy .
- Results or Outcomes: Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Synthesis of Polyfunctionalized Pyridin-2(1H)-ones
- Application Summary: This compound is used in the synthesis of polyfunctionalized pyridin-2(1H)-ones from oxo amides under Vilsmeier conditions .
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
- Application Summary: This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have shown potential in various applications .
Anti-Fibrosis Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These derivatives have shown potential in anti-fibrosis activity .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Safety And Hazards
The safety and hazards of a compound are important considerations in its handling and use. No specific information was found for “4-(Hydroxymethyl)pyridin-2(1H)-one”. However, safety data sheets for related compounds provide information on hazards, handling, storage, and emergency procedures3.
Future Directions
The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. While no specific future directions were found for “4-(Hydroxymethyl)pyridin-2(1H)-one”, the ongoing research into pyridine derivatives suggests that these compounds will continue to be an area of interest12.
Please note that this information is based on the available resources and may not fully cover “4-(Hydroxymethyl)pyridin-2(1H)-one”. For more detailed information, further research or consultation with a chemistry professional may be needed.
properties
IUPAC Name |
4-(hydroxymethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWMXLBVGGYAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454886 | |
Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)pyridin-2(1H)-one | |
CAS RN |
127838-58-8 | |
Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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